2,4-Hexadienyl butyrate
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Overview
Description
2,4-Hexadienyl butyrate is an organic compound belonging to the class of fatty acid esters. It is known for its applications in the flavor and fragrance industry due to its fruity aroma. The compound is characterized by its molecular formula C10H16O2 and is often used as a flavoring agent in various food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Hexadienyl butyrate is typically synthesized through the esterification reaction between 2,4-hexadien-1-ol and butyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadienyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of hexadienal and butyric acid.
Reduction: Formation of hexadienol and butanol.
Substitution: Formation of various substituted esters and alcohols.
Scientific Research Applications
2,4-Hexadienyl butyrate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry as a flavoring agent and fragrance component
Mechanism of Action
The mechanism of action of 2,4-hexadienyl butyrate involves its interaction with specific molecular targets. The ester linkage in the compound allows it to undergo hydrolysis, releasing the corresponding alcohol and acid. This hydrolysis reaction is catalyzed by esterases in biological systems. The released alcohol and acid can then participate in various metabolic pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
2,4-Hexadienyl isobutyrate: Similar in structure but with a different ester group.
Heptyl butyrate: Another ester with a longer carbon chain.
2-Methyl-1-butanol: Structurally similar alcohol used in similar applications
Uniqueness: 2,4-Hexadienyl butyrate is unique due to its specific ester linkage and the presence of conjugated double bonds in its structure. These features contribute to its distinct chemical reactivity and applications in the flavor and fragrance industry .
Properties
CAS No. |
95994-93-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] butanoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |
InChI Key |
PTJGYWXDEDRLPB-TWTPFVCWSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/C=C/C |
Canonical SMILES |
CCCC(=O)OCC=CC=CC |
density |
0.908-0.912 |
physical_description |
Light yellow liquid; Fruity, wine-like aroma with cheesy undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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